rac-氯吡格雷-MP Endo 衍生物-13C,d3

描述

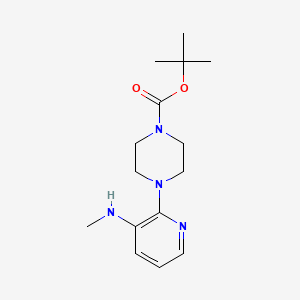

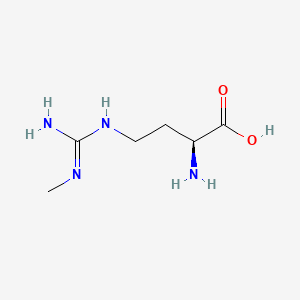

“rac-Clopidogrel-MP Endo Derivative-13C,d3” is a labelled analogue of Clopidogrel-MP Endo Derivative . It is a Clopidogrel derivative . Clopidogrel is an antiplatelet medication used to reduce the risk of heart disease and stroke in those at high risk .

Synthesis Analysis

The synthesis of “rac-Clopidogrel-MP Endo Derivative-13C,d3” involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into the drug molecules . This process is largely used as tracers for quantitation during the drug development process .Molecular Structure Analysis

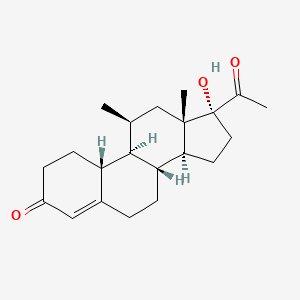

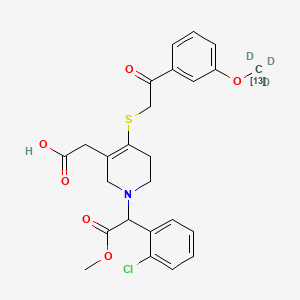

The molecular formula of “rac-Clopidogrel-MP Endo Derivative-13C,d3” is C25H26ClNO6S . The molecular weight is 508.0 g/mol . The IUPAC name is 2- [1- [1- (2-chlorophenyl)-2-methoxy-2-oxoethyl]-4- [2-oxo-2- [3- (trideuterio (1 13 C)methoxy)phenyl]ethyl]sulfanyl-3,6-dihydro-2 H -pyridin-5-yl]acetic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of “rac-Clopidogrel-MP Endo Derivative-13C,d3” include a molecular weight of 508.0 g/mol , a XLogP3-AA of 1.5 , a hydrogen bond donor count of 1 , a hydrogen bond acceptor count of 8 , a rotatable bond count of 11 , an exact mass of 507.1391215 g/mol , a monoisotopic mass of 507.1391215 g/mol , a topological polar surface area of 118 Ų , a heavy atom count of 34 , a formal charge of 0 , and a complexity of 775 .科学研究应用

Pharmacokinetic Studies

The compound can be used in pharmacokinetic studies . The incorporation of stable heavy isotopes like deuterium and carbon-13 into drug molecules serves as tracers for quantitation during the drug development process . This allows researchers to track the absorption, distribution, metabolism, and excretion (ADME) of the compound in biological systems .

Metabolic Pathway Analysis

Stable isotope labeling, such as that found in rac-Clopidogrel-MP Endo Derivative-13C,d3, allows researchers to study metabolic pathways in vivo . This can provide valuable insights into the metabolic fate of the compound and its interactions with various biochemical pathways .

Drug Development Process

The compound can be used in the drug development process . Deuterium substitution has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This can lead to the development of new therapeutics with improved efficacy and safety profiles .

Bioavailability and Bioequivalence Studies

The compound can be used in bioavailability and bioequivalence studies . The use of stable isotopes can help determine the rate and extent to which the active ingredient or active moiety is absorbed from a drug product and becomes available at the site of action .

Stability Studies

The compound can be used in stability studies . The incorporation of stable isotopes can enhance the stability of the compound, potentially leading to longer shelf-life and improved storage conditions .

Isotope Dilution Mass Spectrometry

The compound can be used in isotope dilution mass spectrometry . This is a method of determining the quantity of chemical substances using stable isotope-labeled compounds .

作用机制

Target of Action

It is a labelled derivative of clopidogrel , which is known to primarily target and inhibit the platelet P2Y12 receptor, a key player in platelet aggregation and clot formation .

Mode of Action

As a derivative of Clopidogrel, it is likely to share a similar mode of action. Clopidogrel is a prodrug that requires metabolic activation. It inhibits platelet aggregation by irreversibly modifying the P2Y12 receptor, thus preventing signal transduction and platelet activation .

Biochemical Pathways

As a derivative of clopidogrel, it is expected to impact the platelet activation pathway by inhibiting the p2y12 receptor, thereby reducing platelet aggregation and clot formation .

Pharmacokinetics

Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

As a derivative of clopidogrel, it is likely to result in reduced platelet aggregation and clot formation, potentially leading to a decreased risk of thrombotic events .

Action Environment

It is generally known that factors such as ph, temperature, and the presence of other substances can influence the stability and efficacy of pharmaceutical compounds .

属性

IUPAC Name |

2-[1-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-[2-oxo-2-[3-(trideuterio(113C)methoxy)phenyl]ethyl]sulfanyl-3,6-dihydro-2H-pyridin-5-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26ClNO6S/c1-32-18-7-5-6-16(12-18)21(28)15-34-22-10-11-27(14-17(22)13-23(29)30)24(25(31)33-2)19-8-3-4-9-20(19)26/h3-9,12,24H,10-11,13-15H2,1-2H3,(H,29,30)/i1+1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGUEGYOTLVBPU-KQORAOOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CSC2=C(CN(CC2)C(C3=CC=CC=C3Cl)C(=O)OC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC1=CC=CC(=C1)C(=O)CSC2=C(CN(CC2)C(C3=CC=CC=C3Cl)C(=O)OC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClNO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-Clopidogrel-MP Endo Derivative-13C,d3 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[3-(4-Ethylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B584490.png)